molecular formula C15H24BrNO B6352007 N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide CAS No. 1609407-26-2

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide

Cat. No.: B6352007
CAS No.: 1609407-26-2
M. Wt: 314.26 g/mol
InChI Key: LMWNWYKVGSQVIE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is a chemical compound that belongs to the class of N-benzylphenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide typically involves the reaction of 2-methylcyclohexanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.

    25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent.

    25C-NBOMe: Another analog with a chlorine substituent.

Uniqueness

N-(2-methoxybenzyl)-2-methylcyclohexanamine hydrobromide is unique due to its specific structural features, such as the presence of a cyclohexanamine moiety and a methoxybenzyl group

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.BrH/c1-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17-2;/h4,6,8,10,12,14,16H,3,5,7,9,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWNWYKVGSQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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